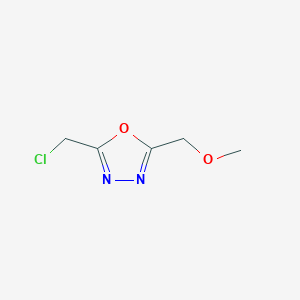

2-(氯甲基)-5-(甲氧甲基)-1,3,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

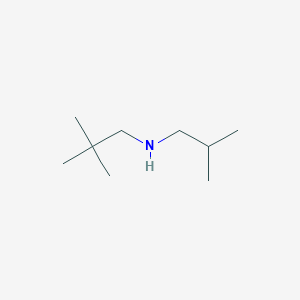

The compound "2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole" is a derivative of the 1,3,4-oxadiazole family, which is a class of heterocyclic compounds characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom in the ring structure. These compounds have been the subject of extensive research due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of appropriate precursors such as carboxylic acids, esters, hydrazides, and acyl chlorides. For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved by reacting trichloromethylarenes with hydrazides in the presence of pyridine . Similarly, 2-(substituted-phenyl)-5-(aminomethyl)- and (thiomethyl)-1,3,4-oxadiazoles can be synthesized from chloromethyl derivatives . The synthesis process often involves cyclodehydration reactions and can be facilitated by various cyclodehydrating agents or by treatment with phosphorous oxychloride . The structures of the synthesized compounds are typically confirmed using spectroscopic methods such as FT-IR, 1H NMR, mass spectra, and elemental analysis .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can be substituted at the 2 and 5 positions with various functional groups. These substitutions can significantly influence the physical and chemical properties of the compounds. The structure of these compounds is often elucidated using NMR spectroscopy, which provides detailed information about the chemical environment of the hydrogen atoms within the molecule .

Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives can undergo various chemical reactions, including oxidation and substitution reactions. For example, selective oxidation of thiomethyl-oxadiazole derivatives can be achieved using dimethyldioxirane under mild conditions . The reactivity of these compounds allows for further functionalization and the creation of a wide array of derivatives with different chemical properties and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. These compounds exhibit a range of absorption wavelengths in UV-Vis spectroscopy, typically between 260-279 nm, and can emit strong fluorescence in solution, with emissive maximum wavelengths ranging from 334 nm to 362 nm, indicating their potential as luminescent materials . The solubility, melting points, and stability of these compounds can vary widely depending on the nature of the substituents attached to the oxadiazole ring.

科学研究应用

合成与表征

2-(氯甲基)-5-(甲氧甲基)-1,3,4-恶二唑研究的一个基础方面涉及衍生物的合成和表征。例如,Rufenacht (1972) 开发了一种改进的方法来生产 1,3,4-恶二唑-2(2H)-酮,将它们转化为适合制备杀虫硫代磷酸酯和二硫代磷酸酯的 3-氯甲基衍生物,展示了一种在合成靶向化学试剂中的方法学应用 (Rufenacht, 1972).

抗菌活性

1,3,4-恶二唑衍生物的抗菌潜力是另一个重要的应用领域。Kumar 等人 (2013) 合成了带有 5-氯-2-甲氧苯基部分的新型恶二唑衍生物,显示出对测试菌株的显着抗菌和抗真菌活性。这项研究突出了恶二唑衍生物作为潜在抗菌剂的药用应用 (Kumar 等人,2013).

材料科学应用

在材料科学领域,Han 等人 (2010) 合成了并表征了一系列 1,3,4-恶二唑衍生物,研究了它们的介晶行为和光致发光特性。这些化合物表现出宽广的介晶温度范围和强烈的荧光发射,表明它们在电子和光子器件中具有潜在用途,突出了恶二唑衍生物在开发具有特定电子和光学性质的新材料方面的多功能性 (Han 等人,2010).

腐蚀抑制

此外,Bouklah 等人 (2006) 研究了 2,5-双(4-甲氧苯基)-1,3,4-恶二唑在硫酸中对低碳钢的缓蚀效率,显示出很高的缓蚀效率。这项研究开辟了恶二唑衍生物在工业环境中的应用,特别是在保护金属免受腐蚀方面,证明了该化学物质在延长金属结构和部件寿命方面的适用性 (Bouklah 等人,2006).

安全和危害

属性

IUPAC Name |

2-(chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2/c1-9-3-5-8-7-4(2-6)10-5/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTOBXGJXIVYPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NN=C(O1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Ethylamino)-2-oxoethyl]-2-fluoro-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2519714.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2519715.png)

![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B2519720.png)

![1-mesityl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2519727.png)

![4-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2519728.png)

![N-(2,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2519730.png)

![6-amino-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B2519733.png)